Cdk2-IN-19 is classified as a small molecule inhibitor targeting CDK2. It is part of a broader category of CDK inhibitors that are being researched for their antitumor properties. The compound has been developed through collaborative efforts in pharmaceutical research, with notable contributions from companies such as Pfizer Inc. and Cyclacel Pharmaceuticals, which focus on targeting CDK pathways for cancer treatment .
The synthesis of Cdk2-IN-19 involves multiple steps characterized by strategic modifications to enhance its potency and selectivity against CDK2. Recent studies have employed molecular overlay-guided design techniques to create novel compounds with improved anticancer activity. The synthesis typically includes:
Cdk2-IN-19 features a complex molecular structure designed to fit into the ATP-binding pocket of CDK2. The specific interactions between the inhibitor and the kinase are critical for its function. Key structural components include:
The exact molecular formula and weight, along with detailed structural data, can be derived from crystallographic studies that visualize the compound's binding mode within CDK2 .
Cdk2-IN-19 undergoes specific chemical reactions upon interaction with CDK2 that lead to its inhibitory effects:
These reactions can be studied using various biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and kinetics .
The mechanism of action for Cdk2-IN-19 primarily involves competitive inhibition at the ATP-binding site of CDK2. By occupying this site, Cdk2-IN-19 prevents phosphorylation of target proteins necessary for cell cycle progression. This leads to:
Studies have shown that Cdk2-IN-19 exhibits a high degree of selectivity for CDK2 over other kinases, which minimizes off-target effects and enhances its therapeutic potential .
Cdk2-IN-19 possesses distinct physical and chemical properties that influence its behavior in biological systems:
Analytical methods such as mass spectrometry (MS) are used to confirm these properties during development .
Cdk2-IN-19 has several potential applications in scientific research and clinical settings:
The continued development of Cdk2-IN-19 reflects its potential as a significant player in targeted cancer therapies aimed at improving patient outcomes .
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: